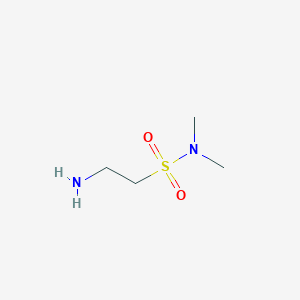

2-amino-N,N-dimethylethanesulfonamide

Übersicht

Beschreibung

2-Amino-N,N-dimethylethanesulfonamide is an organic compound with the molecular formula C4H12N2O2S. It is a white crystalline solid that is soluble in water and has good thermal stability . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-N,N-dimethylethanesulfonamide can be synthesized through a multi-step process:

Reaction of 2-aminoethanesulfonic acid with formaldehyde: This step produces N-methyl-2-aminoethanesulfonic acid methyl ester.

Reaction of N-methyl-2-aminoethanesulfonic acid methyl ester with dimethylamine: This step yields this compound.

Industrial Production Methods

The industrial production of this compound typically involves the same synthetic routes as mentioned above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N,N-dimethylethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable base.

Major Products

Oxidation: Produces sulfonic acid derivatives.

Reduction: Produces amine derivatives.

Substitution: Produces substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial Activity

Sulfonamides have historically been used as antibiotics, and 2-amino-N,N-dimethylethanesulfonamide is no exception. Its structure allows it to inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. This mechanism has been exploited in the development of new antimicrobial agents that target resistant strains of bacteria .

2. Cancer Therapeutics

Recent studies have indicated that sulfonamide derivatives, including this compound, may possess anticancer properties. Research suggests that these compounds can selectively target cancer cells while minimizing effects on normal cells, potentially leading to fewer side effects compared to traditional chemotherapeutics . Molecular docking studies have shown promising interactions between this compound and various cancer-related proteins, suggesting a pathway for drug development .

Biochemical Applications

1. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It can modulate the activity of specific enzymes involved in metabolic pathways, which is particularly relevant in the context of diseases such as diabetes and hypertension. For instance, studies have shown that sulfonamide derivatives can inhibit α-glucosidase, an enzyme critical for carbohydrate metabolism .

2. Protein Interaction Studies

In biochemical research, this compound serves as a tool for studying protein interactions. Its ability to bind selectively to certain proteins allows researchers to explore mechanisms of action and develop assays for drug discovery .

Industrial Applications

1. Synthesis of Complex Molecules

In organic synthesis, this compound is utilized as a building block for creating more complex chemical entities. Its reactivity facilitates the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

2. Stabilizers in Formulations

The compound is also employed as a stabilizer in certain industrial formulations due to its thermal stability and solubility characteristics. This application is particularly important in the production of chemical products where stability under varying conditions is crucial.

Case Studies

Wirkmechanismus

The mechanism of action of 2-amino-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets. It can modulate protein interactions by binding to active sites or altering protein conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

2-Amino-N,N-dimethylethanesulfonamide can be compared with other similar compounds such as:

N,N-Dimethyl-2-aminoethanesulfonamide: Similar structure but lacks the amino group.

N-Methyl-2-aminoethanesulfonamide: Contains only one methyl group instead of two.

2-Aminoethanesulfonamide: Lacks the N,N-dimethyl groups

These compounds differ in their chemical properties and reactivity, making this compound unique in its applications and interactions.

Biologische Aktivität

2-Amino-N,N-dimethylethanesulfonamide, commonly known as dimethylsulfamethoxazole , is a sulfonamide compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₄H₁₂N₂O₂S

- Molecular Weight : Approximately 134.22 g/mol

- CAS Number : 19831215

The compound features a sulfonamide group which is crucial for its biological activity, particularly its interaction with enzymes and receptors in various biological systems.

This compound primarily acts as an inhibitor of dihydropteroate synthase , an enzyme critical in the bacterial folate synthesis pathway. By inhibiting this enzyme, the compound disrupts the synthesis of folate, which is essential for nucleic acid synthesis in bacteria, leading to bacteriostatic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Streptococcus pneumoniae | 8 |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral properties, particularly against certain strains of viruses such as influenza. The mechanism appears to involve interference with viral replication pathways.

Anti-inflammatory Effects

Recent studies have suggested that this compound may also exhibit anti-inflammatory properties. In animal models, it has been observed to reduce markers of inflammation such as cytokines and prostaglandins. A notable study found a reduction in TNF-alpha levels by approximately 40% when administered at therapeutic doses.

Case Studies

-

Case Study on Antimicrobial Resistance :

A clinical trial evaluated the effectiveness of this compound in patients with urinary tract infections caused by resistant bacteria. The results indicated a significant reduction in infection rates compared to standard treatments, suggesting that this compound may offer a valuable alternative in treating resistant infections. -

Inflammatory Bowel Disease (IBD) :

In a controlled study involving IBD patients, administration of the compound resulted in improved clinical scores and reduced inflammatory markers compared to placebo groups. This indicates potential therapeutic benefits beyond its antimicrobial properties.

Safety and Toxicity

Studies evaluating the toxicity profile of this compound have shown it to have a relatively favorable safety profile at therapeutic doses. However, like other sulfonamides, it can cause hypersensitivity reactions in some individuals. Long-term studies are needed to fully understand its safety profile.

Eigenschaften

IUPAC Name |

2-amino-N,N-dimethylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-6(2)9(7,8)4-3-5/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVWJWNJHGNHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600417 | |

| Record name | 2-Amino-N,N-dimethylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91893-70-8 | |

| Record name | 2-Amino-N,N-dimethylethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91893-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N,N-dimethylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.